molecular formula C17H22N2O4 B038286 N-Boc-5-methyl-L-tryptophan CAS No. 114873-09-5

N-Boc-5-methyl-L-tryptophan

Cat. No. B038286
M. Wt: 318.4 g/mol
InChI Key: LXTPSKBAIKOFNX-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-5-methyl-L-tryptophan involves several key steps, starting from 6-Br-isatin as a starting material. Selective bromination, reduction, and alkylation processes are followed by optical resolution and Nα-Boc protection to yield the desired compound. This process underscores the complexity and precision required in synthesizing such derivatives (Mollica et al., 2011).

Molecular Structure Analysis

The structure of N-Boc-5-methyl-L-tryptophan is characterized by the presence of a Boc protective group and a methyl group, which influence its chemical and physical properties. Studies involving analogs and derivatives of tryptophan, such as the use of spin-labeled amino acids, provide insight into the conformational behavior of these compounds in different environments (Wells et al., 1990).

Chemical Reactions and Properties

N-Boc-5-methyl-L-tryptophan participates in various chemical reactions, especially in the context of peptide bond formation and the synthesis of amphiphilic copolymers. The compound's reactivity is significantly influenced by the Boc protective group, which can be removed under specific conditions to facilitate further reactions, such as the Pictet-Spengler cyclization (Zhang & Cook, 1995).

Physical Properties Analysis

The physical properties of N-Boc-5-methyl-L-tryptophan, such as solubility, melting point, and stability, are crucial for its handling and application in synthesis processes. The presence of the Boc group and the methyl substitution affect these properties, making it suitable for use in various organic solvents and conditions.

Chemical Properties Analysis

Chemically, N-Boc-5-methyl-L-tryptophan is characterized by its ability to form stable compounds and participate in a variety of reactions, including those involving radical intermediates and cyclization processes. Its chemical behavior is essential for the synthesis of complex molecules and for applications in medicinal chemistry and drug delivery (Danner et al., 2013).

Scientific Research Applications

Chemical Synthesis and Peptide Chemistry

N-Boc-5-methyl-L-tryptophan is extensively used as a building block in peptide chemistry. The protective N-Boc group facilitates its incorporation into peptides without undesired side reactions. For example, an efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives, utilizing selective bromination and Nα-Boc protection, showcases its role in constructing complex peptide molecules for further biological studies or drug development (Mollica et al., 2011).

Biocompatible and Fluorescent Polymers

Research on methacrylate monomers bearing a chiral tryptophan moiety highlights the controlled synthesis of biocompatible fluorescent cationic chiral polymers. These polymers exhibit smart pH-responsiveness and fluorescence behavior due to the presence of tryptophan moieties, making them suitable for applications like siRNA delivery (Roy et al., 2013).

Drug Delivery Systems

The use of N-Boc-L-tryptophan in the synthesis of amphiphilic BAB triblock copolymers for potential drug delivery applications illustrates its importance in developing novel drug delivery vehicles. These copolymers can form micelles and are designed to improve drug stabilization and release through π–π interactions between indole rings, offering a new avenue for enhancing the efficacy of therapeutic compounds (Voda et al., 2016).

Enzymatic and Chemical Transformations

N-Boc-5-methyl-L-tryptophan is also pivotal in studies involving enzymatic and chemical transformations. For instance, tryptophan lyase (NosL) demonstrates the versatility of the 5'-deoxyadenosyl radical in transforming L-tryptophan into various bioactive molecules, highlighting the compound's role in uncovering new biochemical pathways and reactions (Bhandari et al., 2016).

Modular Synthesis of Tryptophan Derivatives

Combining enzymatic halogenation with chemocatalytic reactions, researchers have developed methods for the modular synthesis of aryl-substituted tryptophan derivatives. This approach utilizes N-Boc-protected tryptophan as a key intermediate, facilitating the synthesis of compounds for peptide chemistry and drug discovery efforts (Frese et al., 2016).

properties

IUPAC Name

(2S)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTPSKBAIKOFNX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207807
Record name N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-5-methyl-L-tryptophan

CAS RN

114873-09-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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